molecular formula C19H17FN2O2 B2774377 6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one CAS No. 1170152-22-3

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one

Cat. No.: B2774377
CAS No.: 1170152-22-3
M. Wt: 324.355
InChI Key: VDPRLZCKBGPHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class. This compound is characterized by the presence of an ethoxyphenyl group at the 6-position, a fluorobenzyl group at the 3-position, and a pyrimidinone core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and fluorobenzyl groups.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidinone.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the ethoxyphenyl and fluorobenzyl groups.

    Reduction: Reduced forms of the pyrimidinone core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one
  • 6-(4-ethoxyphenyl)-3-(4-fluorobenzyl)pyrimidin-4(3H)-one
  • 6-(4-ethoxyphenyl)-3-(3-chlorobenzyl)pyrimidin-4(3H)-one

Uniqueness

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one is unique due to the specific combination of the ethoxyphenyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[(3-fluorophenyl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-24-17-8-6-15(7-9-17)18-11-19(23)22(13-21-18)12-14-4-3-5-16(20)10-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPRLZCKBGPHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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